molecular formula C22H14N4O2 B185565 1-N,4-N-bis(4-cyanophenyl)benzene-1,4-dicarboxamide CAS No. 69489-60-7

1-N,4-N-bis(4-cyanophenyl)benzene-1,4-dicarboxamide

Cat. No. B185565
CAS RN: 69489-60-7
M. Wt: 366.4 g/mol
InChI Key: FGHQBYHTCOSPMT-UHFFFAOYSA-N
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Description

1-N,4-N-bis(4-cyanophenyl)benzene-1,4-dicarboxamide, commonly known as DCB, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields, including material science, biochemistry, and medicine. This molecule belongs to the family of bisamides, which are known for their unique properties such as high melting points, thermal stability, and excellent mechanical strength. In

Scientific Research Applications

DCB has been extensively studied for its potential applications in various fields. In material science, DCB has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which are porous materials that have shown promise in gas storage, separation, and catalysis. In biochemistry, DCB has been used as a ligand for the selective recognition of proteins and enzymes, leading to the development of new diagnostic tools and drug delivery systems. In medicine, DCB has been investigated for its potential anti-cancer and anti-inflammatory properties, which may have therapeutic applications in the future.

Mechanism of Action

The mechanism of action of DCB is not fully understood, but it is believed to interact with specific targets in the body, leading to a range of biochemical and physiological effects. DCB has been shown to bind to certain proteins and enzymes, altering their function and activity. It has also been reported to inhibit the proliferation of cancer cells and reduce inflammation in animal models.
Biochemical and physiological effects
DCB has been shown to have a range of biochemical and physiological effects, depending on the target it interacts with. In biochemistry, DCB has been used as a selective ligand for the recognition of proteins and enzymes, leading to the development of new diagnostic tools and drug delivery systems. In medicine, DCB has been investigated for its potential anti-cancer and anti-inflammatory properties, which may have therapeutic applications in the future.

Advantages and Limitations for Lab Experiments

DCB has several advantages for use in lab experiments, including its high purity and availability, as well as its unique properties such as high melting points and thermal stability. However, DCB also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and analyze the compound.

Future Directions

There are several future directions for research on DCB, including its potential applications in medicine, material science, and biochemistry. In medicine, DCB may have therapeutic applications as an anti-cancer and anti-inflammatory agent, and further studies are needed to determine its safety and efficacy in humans. In material science, DCB may be used as a building block for the synthesis of new MOFs with unique properties and applications. In biochemistry, DCB may be used as a ligand for the selective recognition of proteins and enzymes, leading to the development of new diagnostic tools and drug delivery systems.
Conclusion
In conclusion, 1-N,4-N-bis(4-cyanophenyl)benzene-1,4-dicarboxamide, or DCB, is a unique compound with potential applications in various fields, including material science, biochemistry, and medicine. Its synthesis method has been optimized for high yield and purity, making it readily available for further research. DCB has been shown to have a range of biochemical and physiological effects, and further studies are needed to determine its potential applications and limitations.

Synthesis Methods

The synthesis of DCB involves the reaction between 4-cyanobenzoic acid and 4-aminobenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified by recrystallization to obtain a high-quality DCB compound. This synthesis method has been optimized for high yield and purity, making DCB a readily available compound for further research.

properties

CAS RN

69489-60-7

Product Name

1-N,4-N-bis(4-cyanophenyl)benzene-1,4-dicarboxamide

Molecular Formula

C22H14N4O2

Molecular Weight

366.4 g/mol

IUPAC Name

1-N,4-N-bis(4-cyanophenyl)benzene-1,4-dicarboxamide

InChI

InChI=1S/C22H14N4O2/c23-13-15-1-9-19(10-2-15)25-21(27)17-5-7-18(8-6-17)22(28)26-20-11-3-16(14-24)4-12-20/h1-12H,(H,25,27)(H,26,28)

InChI Key

FGHQBYHTCOSPMT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C#N

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C#N

Origin of Product

United States

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